molecular formula C17H14N4O4 B7719786 N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7719786
M. Wt: 338.32 g/mol
InChI Key: XGZJMCYBAUCZRQ-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as NPOP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NPOP is a highly fluorescent molecule that exhibits excellent photostability and resistance to photobleaching. These properties make it an ideal candidate for use in various imaging and labeling techniques.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not well understood. However, it is believed that the molecule binds to specific proteins or structures within cells, leading to its fluorescence. The exact binding sites and interactions are currently under investigation.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or organisms. However, further studies are needed to fully understand its safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its excellent photostability and resistance to photobleaching. This allows for long-term imaging and tracking of biological structures without the need for frequent label replacement. Additionally, N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is highly fluorescent, making it easy to detect and visualize. However, one limitation of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is its relatively low quantum yield, which can limit its sensitivity in certain imaging applications.

Future Directions

There are several future directions for research involving N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of new imaging techniques that utilize N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide to track the movement and interactions of proteins and other biological structures in real-time. Additionally, researchers are investigating the potential therapeutic applications of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, including its use as a drug delivery vehicle or as a tool for targeted cancer therapy. Finally, there is ongoing research into the synthesis of new derivatives of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide with enhanced properties, such as increased quantum yield or improved binding specificity.

Synthesis Methods

The synthesis of N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves a reaction between 2-nitrobenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain pure N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has found significant applications in scientific research, particularly in the field of bioimaging. Its fluorescent properties make it an ideal candidate for labeling and imaging various biological structures, including cells, tissues, and proteins. N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been used to visualize the distribution and localization of proteins in cells, track the movement of cells in vivo, and monitor the progression of diseases.

properties

IUPAC Name

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c22-15(18-13-8-4-5-9-14(13)21(23)24)10-11-16-19-17(20-25-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZJMCYBAUCZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-nitrophenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

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